molecular formula C₁₈H₂₂D₄O₄ B1153487 n-Pentyl 3-Methyl-2-butyl Phthalate-d4

n-Pentyl 3-Methyl-2-butyl Phthalate-d4

Cat. No.: B1153487
M. Wt: 310.42
Attention: For research use only. Not for human or veterinary use.
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Description

n-Pentyl 3-Methyl-2-butyl Phthalate-d4 is a deuterated isotopologue of a phthalate ester, specifically designed for use as an internal standard in analytical chemistry and pharmaceutical research . This compound is guaranteed to be of high quality and is supplied for use in research and development of drugs, particularly as an analytical standard for High-Performance Liquid Chromatography (HPLC) applications . Phthalates are a group of synthetic chemicals historically used as plasticizers to improve the flexibility and durability of plastics, and they can be found in a wide range of consumer products . Due to health concerns related to phthalate exposure, such as potential endocrine disruption and reproductive effects, accurate monitoring and quantification of these compounds are crucial . The incorporation of four deuterium atoms in this standard provides a reliable reference point for mass spectrometry, enabling precise and sensitive quantification of its non-deuterated counterpart in complex sample matrices. This makes it an invaluable tool for researchers developing and validating methods to trace phthalate levels in various materials, ensuring data accuracy and supporting studies in toxicology and environmental analysis. This product is intended for research purposes only and is not meant for human or veterinary use.

Properties

Molecular Formula

C₁₈H₂₂D₄O₄

Molecular Weight

310.42

Synonyms

1,2-Benzenedicarboxylic Acid 1-Pentyl 2-(1,2-dimethylpropyl) Ester-d4; 

Origin of Product

United States

Synthetic Methodologies and Isotopic Labeling of N Pentyl 3 Methyl 2 Butyl Phthalate D4

Strategies for Deuteration in Phthalate (B1215562) Ester Synthesis

The introduction of deuterium (B1214612) into the target molecule can be accomplished by labeling either the phthalate backbone or the alkyl chains. The choice of strategy depends on the desired location of the deuterium atoms and the availability of deuterated precursors.

Deuteration of the aromatic phthalate backbone is a common strategy for creating internal standards. A general and efficient method involves using a deuterated starting material like o-xylene-d10. nih.govnih.govwikipedia.org This precursor undergoes oxidation to form deuterated phthalic anhydride (B1165640), which can then be esterified with the desired alcohols. This method ensures the deuterium labels are on the stable aromatic ring.

Alternatively, deuterium can be incorporated into the alkyl chains. This is achieved by using deuterated alcohols as precursors in the esterification step. For n-Pentyl 3-Methyl-2-butyl Phthalate-d4, where the deuterium is on an alkyl chain (as indicated by the "-d4" nomenclature, though the exact position is not specified in the name alone), the synthesis would necessitate the use of a deuterated n-pentanol or a deuterated 3-methyl-2-butanol (B147160). For instance, commercially available n-Pentanol (D12, 98%) could be used. restek.com The synthesis of deuterated secondary alcohols like 3-methyl-2-butanol often involves the reduction of a corresponding deuterated ketone. organic-chemistry.orglibretexts.org Ketones can be deuterated at the α-position using heavy water (D₂O). wikipedia.org

The synthesis of this compound would logically proceed through the esterification of phthalic anhydride with the corresponding alcohols, at least one of which must be deuterated.

Precursor Synthesis:

Phthalic Anhydride: This is a readily available commercial chemical. If backbone deuteration were desired, it would be synthesized from deuterated o-xylene. nih.govwikipedia.org

Deuterated n-Pentanol: Fully deuterated n-pentanol (e.g., CD3(CD2)4OD) is commercially available, providing a direct route for incorporating deuterium into the n-pentyl chain. restek.com

Deuterated 3-Methyl-2-butanol: The synthesis of deuterated 3-methyl-2-butanol is more complex. A plausible route involves the deuteration of 3-methyl-2-butanone (B44728) at its α-positions, followed by reduction of the ketone to the corresponding secondary alcohol. wikipedia.orgorganic-chemistry.orglibretexts.orgchemicalbook.com The reduction of ketones to secondary alcohols is a standard organic transformation, often accomplished with metal hydride reagents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). libretexts.orgopenochem.org

Esterification: The esterification reaction can be carried out by reacting phthalic anhydride with a mixture of n-pentanol and 3-methyl-2-butanol (with one or both being the deuterated variant). The reaction typically proceeds in two stages: a rapid, non-catalyzed reaction to form the monoesters, followed by a slower, acid-catalyzed conversion to the diester at elevated temperatures. organic-chemistry.orgrsc.orgsigmaaldrich.comresearchgate.net Common catalysts include sulfuric acid or p-toluenesulfonic acid. sigmaaldrich.com The reaction of phthalic anhydride with alcohols can be performed under various conditions to yield the desired ester products. organic-chemistry.orgrsc.org

Table 1: Potential Synthetic Routes for this compound

StepDescriptionKey Reagents & Conditions
Route A: Alkyl Chain Deuteration
1Preparation of Deuterated AlcoholSynthesis of deuterated 3-methyl-2-butanol via deuteration of 3-methyl-2-butanone and subsequent reduction.
2EsterificationReaction of phthalic anhydride with deuterated n-pentanol and/or deuterated 3-methyl-2-butanol.
Route B: Backbone Deuteration
1Preparation of Deuterated Phthalic AnhydrideOxidation of o-xylene-d10.
2EsterificationReaction of deuterated phthalic anhydride with non-deuterated n-pentanol and 3-methyl-2-butanol.

Advanced Purification and Isotopic Enrichment Procedures

Following synthesis, the crude product is a mixture containing the desired diester, monoesters, unreacted alcohols, and catalyst. Purification is essential to isolate the this compound with high chemical and isotopic purity.

Standard purification techniques for phthalate esters include:

Extraction: Liquid-liquid extraction can be used to remove water-soluble impurities and the catalyst.

Column Chromatography: This is a highly effective method for separating the target diester from other reaction components. epa.gov Adsorbents like silica (B1680970) gel or Florisil are commonly used. epa.govscispace.com Elution with a solvent gradient (e.g., hexane (B92381) and ethyl acetate) allows for the separation of compounds based on polarity.

Distillation: Vacuum distillation can be employed to purify the final product, although it may not be effective at separating isotopologues.

Isotopic enrichment refers to the percentage of a specific isotope at a given position in a molecule. chemicalbook.comisotope.com It is distinct from species abundance, which is the percentage of molecules with a specific isotopic composition. chemicalbook.comisotope.com For instance, a D4-labeled compound with 99% isotopic enrichment will contain a very high proportion of the desired d4 species, but also smaller amounts of d3, d2, etc. chemicalbook.comisotope.com Achieving high isotopic enrichment requires the use of highly enriched precursors and carefully controlled reaction conditions to prevent H/D exchange. iaea.org Laser-based methods have also been explored for the enrichment of deuterium-containing molecules. iaea.org

Spectroscopic and Chromatographic Characterization for Isotopic Purity and Structural Confirmation

A combination of spectroscopic and chromatographic techniques is necessary to confirm the structure and determine the isotopic purity of the synthesized this compound.

Mass Spectrometry (MS):

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR is used to confirm the structure of the molecule. The integration of the proton signals can be used to estimate the degree of deuteration by comparing the signal intensities of the deuterated positions to those of non-deuterated positions. rsc.orgnih.govepfl.chresearchgate.netpitt.edu In a d4-labeled compound, the signals for the protons at the deuterated sites would be significantly diminished or absent.

²H NMR directly detects the deuterium nuclei, providing unambiguous information about the location and abundance of the deuterium labels. nih.gov

¹³C NMR provides information about the carbon skeleton of the molecule. The signals for carbons attached to deuterium will appear as multiplets due to C-D coupling and will be shifted slightly upfield compared to their protonated counterparts.

Table 2: Analytical Techniques for Characterization

TechniquePurposeExpected Observations for this compound
GC-MS Separation & IdentificationA specific retention time for the compound. A mass spectrum showing a molecular ion corresponding to the d4-isotopologue and a characteristic fragment at m/z 149 (or m/z 153 if the backbone is deuterated). nih.govrestek.com
HR-MS Isotopic Purity & Formula ConfirmationAccurate mass measurement confirming the elemental formula C₁₈H₂₂D₄O₄ and allowing for the calculation of isotopic distribution. nih.govrsc.org
¹H NMR Structural Confirmation & PuritySignals corresponding to the aromatic and alkyl protons. Reduced or absent signals at the site of deuteration. nih.govpitt.edu
²H NMR Deuterium LocationA signal confirming the presence and chemical environment of the deuterium atoms. nih.gov
¹³C NMR Structural ConfirmationSignals for all unique carbons in the molecule, with characteristic splitting and shifts for deuterated carbons.

Advanced Analytical Methodologies Utilizing N Pentyl 3 Methyl 2 Butyl Phthalate D4

Development and Validation of Quantitative Analytical Methods for Phthalate (B1215562) Esters

The establishment of reliable methods for quantifying phthalate esters is essential for regulatory compliance and risk assessment. waters.comrestek.com Method development involves optimizing every step of the analytical process, from sample extraction to final detection. Validation ensures that the developed method is accurate, precise, and fit for its intended purpose. nih.gov Key validation parameters include linearity, limits of detection (LOD) and quantification (LOQ), accuracy, precision, and recovery. nih.govnih.gov

Modern analytical approaches predominantly rely on chromatographic techniques coupled with mass spectrometry, such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). restek.comgcms.cz These methods offer the high selectivity and sensitivity required for detecting trace levels of phthalates in complex samples. sciex.comchromatographyonline.com For instance, a GC-MS method was developed to analyze 31 different plasticizers, including numerous phthalates, demonstrating the technique's capability for comprehensive screening. oregonstate.edu Similarly, LC-MS/MS methods have been successfully developed for the rapid screening and quantification of phthalates in various matrices, including textiles and beverages. waters.commdpi.com

The validation of these methods often involves spiking experiments where known amounts of analytes are added to blank matrices to assess the method's performance. waters.comnih.gov For example, a validated LC-MS/MS method for analyzing phthalate metabolites in biological fluids reported recoveries ranging from 71% to 107% and precision (intra- and inter-assay) within 12%. nih.gov

In mass spectrometry, an internal standard (IS) is a chemical substance added in a constant amount to samples, calibration standards, and blanks. The use of an isotopically labeled internal standard, such as n-Pentyl 3-Methyl-2-butyl Phthalate-d4, is a superior approach known as isotope dilution mass spectrometry (IDMS). Deuterated standards like dibutyl phthalate-d4 (DBP-d4) and di(2-ethylhexyl) phthalate-d4 (DEHP-d4) are frequently used for the quantification of their corresponding non-labeled analogs. researchgate.net These labeled compounds are ideal internal standards because they have nearly identical chemical and physical properties to the analytes of interest but have a different mass. nih.gov

This mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard. nih.gov Because the IS and the analyte behave similarly during sample preparation, extraction, and injection, any loss of analyte during these steps is mirrored by a proportional loss of the internal standard. mdpi.com The final analyte concentration is calculated based on the ratio of the analyte's response to the internal standard's response, effectively correcting for procedural variations. nih.govoiv.int This technique significantly improves the accuracy and reproducibility of quantitative analysis. mdpi.com For example, in the analysis of phthalates in wine, each phthalate is quantified using its corresponding deuterated standard to ensure accuracy. oiv.int

The selection of quantification and confirmation ions in Selected Ion Monitoring (SIM) or transitions in Multiple Reaction Monitoring (MRM) mode is a critical step in setting up the MS method. nih.govoiv.int

Table 1: Example of Mass Spectrometry Parameters for Phthalate Analysis

Compound Precursor Ion (m/z) Product Ion (m/z) Ionization Mode Reference
Mono-ethyl phthalate (MEP) 193 - Negative nih.gov
Mono-n-butyl phthalate (MBP) 221 - Negative nih.gov
Mono-benzyl phthalate (MBzP) 255 - Negative nih.gov
Bis(2-ethylhexyl) phthalate (DEHP) - - - nih.gov

This table is illustrative. Specific ions are optimized during method development.

The matrix effect is a major challenge in trace analysis, especially in complex samples like food, biological fluids, and environmental matrices. It refers to the suppression or enhancement of the analyte signal caused by co-eluting compounds from the sample matrix. This can lead to inaccurate quantification. mdpi.com

The use of deuterated internal standards is one of the most effective strategies to compensate for matrix effects. mdpi.com Since the deuterated standard co-elutes with the native analyte and experiences the same matrix effects, the ratio of their signals remains constant, leading to accurate quantification. For example, the use of deuterated phthalates as internal standards has been proposed to correct for matrix effects and improve the reproducibility of Solid-Phase Microextraction (SPME) methods for analyzing phthalates in olive oil. mdpi.com

Sample Preparation Techniques for Complex Environmental and Biological Matrices

The analysis of phthalates in complex matrices such as soil, water, food, and biological fluids (e.g., urine, serum, breast milk) requires effective sample preparation to isolate and concentrate the target analytes while removing interfering substances. nih.govnih.govchromatographyonline.comnih.gov The ubiquitous presence of phthalates also necessitates careful procedures to avoid background contamination during this stage. waters.comnih.gov

Several advanced extraction techniques are employed for phthalate analysis, each with its own advantages.

Solid-Phase Extraction (SPE): SPE is a widely used technique for cleaning up and concentrating analytes from liquid samples. mdpi.com It involves passing the sample through a cartridge containing a solid sorbent that retains the analytes. mdpi.com The analytes are later eluted with a small volume of solvent. Various sorbents, such as C18, have been successfully used for extracting phthalates from matrices like water, beverages, and human milk. nih.govmdpi.commdpi.com Automated SPE systems can improve efficiency and reproducibility for large-volume samples like drinking water. gcms.cz

Solid-Phase Microextraction (SPME): SPME is a solvent-free technique that uses a fused-silica fiber coated with a stationary phase to extract analytes from a sample. gcms.cz The fiber can be immersed directly in a liquid sample or exposed to the headspace above it. researchgate.net It is valued for its simplicity and sensitivity. gcms.cz Different fiber coatings, such as DVB/CAR/PDMS, have been tested and optimized for the extraction of various phthalates from water samples. nih.gov

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): The QuEChERS method has become popular for analyzing contaminants in food and other complex matrices. wiley.com It typically involves an extraction step with a solvent (like acetonitrile) and a salting-out step, followed by a dispersive SPE (dSPE) cleanup to remove interferences like lipids and pigments. nih.govwiley.com QuEChERS has been successfully applied to determine phthalates and their metabolites in challenging matrices such as edible oils, fermented grains, and human milk. nih.govresearchgate.netnih.gov

Magnetic Solid-Phase Extraction (MSPE): MSPE utilizes magnetic nanoparticles as the sorbent material. oup.com This approach simplifies the extraction process as the sorbent, along with the adsorbed analytes, can be easily and rapidly separated from the sample solution using an external magnetic field, eliminating the need for centrifugation or filtration. nih.govoup.com Various functionalized magnetic nanoparticles have been developed to enhance the extraction efficiency for phthalates in water samples. nih.govresearchgate.net

Table 2: Comparison of Advanced Extraction Methods for Phthalate Analysis

Method Principle Common Matrices Advantages Key Findings/Recoveries References
SPE Analyte partitioning between a solid sorbent and liquid sample. Water, Beverages, Biological Fluids. Good cleanup and concentration, widely applicable. Recoveries of 97.9%–100.5% in water and beverages. mdpi.commdpi.com
SPME Analyte partitioning between a coated fiber and sample. Water, Air. Solvent-free, simple, sensitive. LODs of 0.3–2.6 ng/mL in bottled water. gcms.cznih.gov
QuEChERS Acetonitrile extraction followed by salting out and dSPE cleanup. Food, Edible Oils, Human Milk. Fast, high throughput, low solvent use. Recoveries of 83.3%–123.3% in breast milk. nih.govwiley.comnih.gov

| MSPE | Adsorption onto magnetic nanoparticles, separation by magnet. | Water Samples. | Rapid, no centrifugation/filtration needed. | Recoveries of 91.5%–97.8% in water. | nih.govoup.comresearchgate.net |

Effective chromatographic separation is critical for resolving individual phthalates and separating them from matrix interferences before detection by mass spectrometry.

Gas Chromatography-Mass Spectrometry (GC-MS/MS): GC is a powerful technique for separating volatile and semi-volatile compounds like phthalates. gcms.cz The choice of the GC column's stationary phase is crucial for achieving good resolution, as many phthalates have similar structures and can co-elute. restek.com For instance, stationary phases like Rtx-440 and Rxi-XLB have shown excellent resolution for complex phthalate mixtures. restek.com Coupling GC with tandem mass spectrometry (MS/MS) operating in Multiple Reaction Monitoring (MRM) mode significantly enhances selectivity and sensitivity, helping to resolve issues with co-eluting compounds and complex matrix backgrounds that can be problematic in single-quadrupole MS (SIM mode). shimadzu.com

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): LC-MS/MS is an alternative and increasingly popular technique, particularly for less volatile phthalates or their metabolites, and it often requires simpler sample pretreatment without derivatization. waters.comchromatographyonline.com Optimization of LC conditions involves selecting the appropriate column (e.g., C18 reversed-phase), mobile phase composition (e.g., water with ammonium (B1175870) acetate (B1210297) and acetonitrile/methanol), and gradient elution program to achieve good separation in a short analysis time. sciex.comnih.gov LC-MS/MS methods have been developed to analyze over 20 phthalates in a single 10-minute run. sciex.com The use of unique MS/MS scan modes like MRM3 can further enhance selectivity against background interferences. sciex.com

Quality Assurance and Quality Control Protocols in Phthalate Analysis

Strict Quality Assurance (QA) and Quality Control (QC) protocols are essential for generating reliable and defensible data in phthalate analysis. The ubiquitous nature of phthalates in the laboratory environment (e.g., in solvents, plasticware, and air) presents a significant risk of contamination, making rigorous QA/QC even more critical. researchgate.netnih.gov

Key QA/QC measures include:

Method Blanks: Analyzing a "blank" sample (a matrix free of the analyte) that is subjected to the entire analytical procedure is crucial to monitor for contamination introduced during sample preparation and analysis. oiv.intnih.gov

Internal Standards: As discussed, the consistent use of isotopically labeled internal standards like this compound in all samples, standards, and blanks is a cornerstone of QC for correcting for recovery losses and matrix effects. nih.govnih.gov

Calibration: Establishing calibration curves with a series of standards of known concentrations is necessary for quantification. nih.gov The linearity of the curve (indicated by the coefficient of determination, R²) must be verified. nih.gov Calibration standards should be re-analyzed periodically during a sample sequence to check for instrumental drift. oiv.int

Quality Control Samples: Analyzing in-house or certified reference materials (CRMs) with known concentrations of phthalates helps to assess the accuracy and precision of the method over time. nih.gov

Recovery and Precision Studies: Spiking experiments are performed to determine the recovery of the method. Replicate analyses of the same sample are conducted to assess precision, typically expressed as the relative standard deviation (RSD). nih.govnih.gov

Contamination Control: Specific protocols are needed to minimize background contamination. These may include using glassware exclusively, pre-washing all materials with high-purity solvents, and using hold-back columns in LC systems to trap contaminants from the mobile phase. researchgate.nets4science.at

By implementing these comprehensive QA/QC protocols, analytical laboratories can ensure the high quality and integrity of their phthalate analysis data.

Environmental Occurrence, Distribution, and Fate Dynamics of Phthalate Esters

Global Environmental Presence and Spatiotemporal Distribution Patterns

Phthalate (B1215562) esters are globally distributed, with their presence documented in various environmental matrices across different geographical and temporal scales. nih.gov Due to their widespread use in consumer goods, phthalates are continuously released into the environment through leaching, abrasion, and disposal of plastic products. nih.gov

The concentration of phthalates can vary significantly depending on the proximity to industrial and urban centers. For instance, air concentrations in polluted urban areas can be as high as 300 ng/m³, while in more remote oceanic regions, they are significantly lower, ranging from 0.5 to 5 ng/m³. nih.gov Similarly, phthalate levels in rivers and lakes are often elevated due to industrial discharges, whereas their concentrations in the open ocean are generally below 1.0 µg/L. nih.gov The hydrophobic nature of many phthalates leads to their accumulation in sediments and soils. nih.gov

Spatiotemporal trends in phthalate concentrations have been influenced by regulatory actions in various countries, which have aimed to reduce their use and release. nih.gov However, their persistence and continued use in many parts of the world ensure their ongoing presence in the global environment.

Environmental Partitioning and Transport Mechanisms (e.g., air, water, soil, sediment)

The environmental partitioning of phthalate esters is governed by their physicochemical properties, such as water solubility, vapor pressure, and the octanol-water partition coefficient (Kow). These properties dictate how a phthalate will distribute between air, water, soil, and sediment.

Phthalates with lower molecular weights are generally more volatile and water-soluble, facilitating their transport in the atmosphere and in aquatic systems. Conversely, higher molecular weight phthalates tend to have lower volatility and water solubility, leading to a greater affinity for organic matter in soil and sediment.

Table 1: Key Physicochemical Properties Influencing Environmental Partitioning

PropertyInfluence on Environmental Partitioning
Water Solubility Determines the concentration that can be dissolved in water, affecting aquatic transport and bioavailability.
Vapor Pressure Influences the rate of volatilization from soil and water surfaces into the atmosphere.
Octanol-Water Partition Coefficient (Kow) Indicates the tendency of a chemical to partition between an organic phase (like soil organic matter or lipids in organisms) and water. A high Kow suggests a greater tendency to adsorb to soil and sediment and to bioaccumulate.
Henry's Law Constant Describes the partitioning of a chemical between air and water at equilibrium.

The transport of phthalates in the environment is a complex process involving atmospheric deposition, surface runoff, and leaching through the soil profile. Their hydrophobicity plays a crucial role, causing them to readily adsorb onto sediment and soil particles. nih.gov

Biotic Degradation Processes of Phthalate Esters

Biotic degradation, or biodegradation, is the breakdown of organic substances by living organisms, primarily microorganisms. This is considered the major pathway for the elimination of phthalate esters from the environment. nih.gov

Microbial Biodegradation by Bacterial and Fungal Strains

A wide variety of bacterial and fungal strains have been identified that can degrade phthalate esters. nih.govmdpi.com The initial step in the aerobic biodegradation of phthalate esters is typically the hydrolysis of the diester to its corresponding monoester and then to phthalic acid, a reaction catalyzed by esterase enzymes. nih.gov

Following the initial hydrolysis, the phthalic acid intermediate is further degraded through various metabolic pathways. In many aerobic bacteria, phthalic acid is converted to protocatechuate, which is then funneled into the central carbon metabolism of the cell. nih.gov

Numerous bacterial genera have been shown to degrade phthalates, including Rhodococcus, Arthrobacter, Gordonia, Delftia, Agrobacterium, Sphingobium, Acinetobacter, Providencia, Methylobacillus, Ochrobactrum, and Comamonas. nih.gov For example, a strain of Paenarthrobacter was found to efficiently degrade di-n-butyl phthalate. nih.gov Similarly, Acinetobacter baumannii DP-2 has demonstrated the ability to degrade dibutyl phthalate. mdpi.com

The efficiency of microbial degradation is dependent on various factors, including the specific microbial community present, temperature, pH, oxygen availability, and the concentration of the phthalate ester.

Enzyme Systems Involved in Phthalate Ester Biotransformation and Mineralization

The biotransformation and eventual mineralization of phthalate esters are multi-step processes mediated by specific enzyme systems found in a variety of microorganisms, including bacteria and fungi. nih.govnih.gov Due to the lack of direct research on n-Pentyl 3-Methyl-2-butyl Phthalate-d4, the enzymatic degradation pathway is inferred from studies on structurally similar long-chain and branched-chain phthalates, such as di-(2-ethylhexyl) phthalate (DEHP).

The initial and rate-limiting step in the breakdown of phthalate diesters is the hydrolytic cleavage of the ester bonds. nih.gov This process is typically sequential:

Diester to Monoester: An initial hydrolysis is catalyzed by enzymes known as esterases or hydrolases . These enzymes cleave one of the ester linkages, yielding a monoalkyl phthalate and an alcohol. For this compound, this would result in either mono-n-pentyl phthalate and 3-methyl-2-butanol-d4 or mono-(3-methyl-2-butyl) phthalate-d4 and n-pentanol. The structural complexity and branching of the alkyl chains, as seen in the 3-methyl-2-butyl group, can create steric hindrance, which generally slows the rate of this enzymatic attack compared to straight-chain phthalates. researchgate.netnih.gov

Monoester to Phthalic Acid: The resulting monoester is then hydrolyzed by a second enzyme, often a monoester hydrolase , to form phthalic acid and the corresponding alcohol. nih.gov

Mineralization of Phthalic Acid: Phthalic acid serves as a central intermediate that is further catabolized. nih.gov Under aerobic conditions, phthalate dioxygenases hydroxylate the aromatic ring, leading to a dihydrodiol intermediate. nih.gov Subsequent enzymatic reactions lead to ring cleavage and funnel the products into central metabolic pathways like the Krebs cycle, ultimately resulting in mineralization to CO₂ and H₂O. iwaponline.com Under anaerobic conditions, the pathway involves activation to phthaloyl-CoA, followed by decarboxylation to benzoyl-CoA, which is a key intermediate in the anaerobic degradation of aromatic compounds. nih.gov

The enzymes responsible for degrading bulky, branched phthalates have been identified in various bacterial genera. For instance, strains of Gordonia, Nocardia, Rhodococcus, and Bacillus have demonstrated the ability to degrade DEHP, which possesses branched alkyl chains. nih.goviwaponline.comnih.gov A novel esterase (GoEst15) from Gordonia sp. has been identified as capable of hydrolyzing DEHP and other structurally diverse phthalates. nih.gov The deuteration ("-d4") on the butyl group is not expected to fundamentally alter the enzymatic pathway, although it could potentially introduce a minor kinetic isotope effect, possibly slowing reaction rates slightly, a phenomenon that has not been specifically studied for this class of compounds.

Table 1: Key Enzyme Classes in the Biodegradation of Structurally Complex Phthalate Esters

Enzyme ClassFunctionTypical Substrate (Analogues)Key OrganismsReference
Phthalate Esterase / HydrolaseHydrolyzes diester to monoesterDi-(2-ethylhexyl) phthalate (DEHP), Diisononyl phthalate (DINP)Gordonia sp., Nocardia sp., Rhodococcus sp. nih.govnih.gov
Monoester HydrolaseHydrolyzes monoester to phthalic acidMono-(2-ethylhexyl) phthalate (MEHP)Gordonia sp. nih.gov
Phthalate DioxygenaseInitiates aerobic degradation of the phthalate ringPhthalic AcidPseudomonas sp., Arthrobacter sp. nih.govnih.gov
Phthaloyl-CoA Ligase / DecarboxylaseInitiates anaerobic degradation of the phthalate ringPhthalic AcidSyntrophorhabdus aromaticivorans nih.gov

Factors Influencing Biodegradation Efficiency in Environmental Settings

The efficiency of phthalate ester biodegradation in natural and engineered environments is not solely dependent on the presence of capable microorganisms but is also governed by a range of physicochemical and biological factors.

Chemical Structure: The molecular structure of the phthalate ester is a primary determinant of its biodegradability. Degradation rates generally decrease with increasing length and branching of the alkyl chains. nih.gov The steric hindrance presented by the branched 3-methyl-2-butyl group in the target compound would likely make it more recalcitrant than simpler, linear phthalates like dimethyl phthalate (DMP) or diethyl phthalate (DEP). researchgate.netnih.gov

Temperature: Microbial growth and enzyme activity are highly temperature-dependent. Studies on various phthalate-degrading bacteria, such as Gordonia sp. and Achromobacter sp., have consistently shown optimal degradation rates in the mesophilic range, typically between 30°C and 35°C. nih.govmdpi.com Lower temperatures, such as those found in deep soil or cold aquatic environments, significantly slow down biodegradation. mst.dk

pH: The pH of the soil or water matrix affects microbial metabolism and enzyme stability. The optimal pH for the degradation of most phthalates is generally found to be around neutral (pH 7.0). nih.govmdpi.com Significant deviations into acidic or alkaline conditions can inhibit enzymatic activity and reduce degradation efficiency. nih.gov

Oxygen Availability: The presence or absence of oxygen dictates the metabolic pathways used by microorganisms. Aerobic degradation is typically faster and more complete than anaerobic degradation. researchgate.net While some bacteria can degrade phthalates under anoxic (denitrifying) or strictly anaerobic (methanogenic) conditions, the degradation rates are often slower. nih.govresearchgate.net

Presence of Other Substances: Co-contaminants can have varied effects. The presence of a more easily degradable carbon source can sometimes lead to co-metabolism, but can also cause bacteria to preferentially consume the simpler substrate. The presence of heavy metals or surfactants can also impact microbial health and phthalate degradation; for example, some surfactants may enhance bioavailability, while others, along with certain metals like copper, can be inhibitory to the degrading microbes. mdpi.com

Table 2: Influence of Environmental Factors on the Biodegradation of Long-Chain/Branched Phthalates

FactorOptimal Range/ConditionEffect on BiodegradationReference
Temperature30-35 °CRates increase with temperature up to an optimum, then decline. nih.govnih.govmdpi.com
pH~7.0Strongly inhibited by highly acidic or alkaline conditions. nih.govnih.govmdpi.com
OxygenAerobic > AnaerobicAerobic pathways are generally faster and lead to more complete mineralization. researchgate.net
Alkyl Chain StructureShort, linear > Long, branchedSteric hindrance from long/branched chains reduces enzyme efficiency. nih.govnih.gov
BioavailabilityHigher in aqueous phaseSorption to soil/sediment organic matter decreases availability and degradation rate. researchgate.net

Mechanistic Investigations of Phthalate Ester Biotransformation

Phase I Metabolism of Phthalate (B1215562) Esters in In Vitro and Animal Models

Phase I metabolism of phthalate esters primarily involves two key enzymatic processes: hydrolysis of the diester to its corresponding monoester and subsequent oxidation of the remaining alkyl chain. These initial transformations are crucial in determining the subsequent metabolic fate and biological activity of the parent compound.

Esterase and Lipase-Mediated Hydrolysis to Monoester Metabolites

The initial and obligatory step in the metabolism of phthalate diesters is the hydrolysis of one of the ester linkages to form a monoester metabolite and the corresponding alcohol. nih.gove-apem.org This reaction is catalyzed by a variety of non-specific carboxylesterases and lipases that are abundantly present in various tissues, including the intestine, liver, and blood plasma. nih.govdiva-portal.org The rate of this hydrolysis can be influenced by the structure of the alkyl side chains. For instance, studies have shown that the bulkiness of the alkyl groups can affect the rate of hydrolysis by pancreatic cholesterol esterases. nih.gov

The enzymatic hydrolysis of structurally diverse phthalic acid esters, including those with varying chain lengths such as diethyl phthalate (DEP), di-n-butyl phthalate (DBP), and di-n-pentyl phthalate (DPeP), has been demonstrated using porcine and bovine pancreatic cholesterol esterases. nih.gov This initial hydrolysis is a rapid process for most phthalates. nih.gov For n-Pentyl 3-Methyl-2-butyl Phthalate-d4, it is anticipated that hydrolysis would yield two primary monoester metabolites: mono-n-pentyl phthalate-d4 and mono-3-methyl-2-butyl phthalate-d4, along with the corresponding alcohols, 3-methyl-2-butanol (B147160) and n-pentanol. The presence of a branched alkyl chain (3-methyl-2-butyl) might influence the rate of hydrolysis compared to a straight chain of similar carbon number.

Oxidative Metabolite Formation and Cytochrome P450 Enzyme Involvement

Following the initial hydrolysis, the resulting monoester metabolites, particularly those with longer or more complex alkyl chains, undergo further Phase I metabolism through oxidation. e-apem.orgresearchgate.net This oxidative metabolism is primarily mediated by the cytochrome P450 (CYP) superfamily of enzymes, which are predominantly located in the liver but also present in other tissues. mdpi.comnih.gov

The oxidation of the alkyl chain can occur at various positions, with ω-oxidation (at the terminal methyl group) and (ω-1)-oxidation (at the penultimate carbon) being the most common pathways. mdpi.com This leads to the formation of hydroxylated, keto, and ultimately, carboxylated metabolites. For example, in the case of di-n-pentyl phthalate (DPP), the major urinary metabolite in rats is mono-(4-hydroxypentyl) phthalate (MHPP), a product of (ω-1) oxidation. nih.gov Other oxidative metabolites, such as mono-(4-oxopentyl) phthalate (MOPP) and mono-(4-carboxybutyl) phthalate (MCBP), are also formed. nih.gov

For this compound, the n-pentyl chain would be expected to undergo similar ω and (ω-1) oxidation, leading to metabolites such as mono-(4-hydroxy-n-pentyl) phthalate-d4 and mono-(5-hydroxy-n-pentyl) phthalate-d4, and their subsequent oxidation products. The branched 3-methyl-2-butyl chain also presents multiple sites for hydroxylation by CYP enzymes. The specific CYP isoforms involved can vary depending on the substrate, with studies on other phthalates implicating enzymes such as CYP2C9 and CYP3A4 in human liver microsomes. mdpi.com Computational modeling studies on 2-ethylhexyl-phthalate suggest that several reaction barriers for different oxidative pathways can be close in energy, potentially leading to a mixture of products. mdpi.com

Phase II Metabolism and Conjugation Pathways

After Phase I metabolism, the resulting monoesters and their oxidative metabolites, which now possess polar functional groups like hydroxyl and carboxyl moieties, are substrates for Phase II conjugation reactions. These reactions further increase the water solubility of the metabolites, facilitating their elimination from the body.

Glucuronidation and Sulfation Mechanisms

The most prominent Phase II conjugation pathway for phthalate metabolites is glucuronidation. nih.govresearchgate.net This process involves the transfer of glucuronic acid from the cofactor uridine (B1682114) 5'-diphospho-glucuronic acid (UDPGA) to the metabolite, a reaction catalyzed by UDP-glucuronosyltransferases (UGTs). nih.govresearchgate.net Glucuronidation can occur on the newly formed hydroxyl groups on the alkyl chain or on the carboxyl group of the phthalic acid moiety. nih.gov The extent of glucuronidation can vary depending on the specific metabolite and its lipophilicity. For more lipophilic monoesters like monobutyl phthalate (MBP) and mono-2-ethylhexyl phthalate (MEHP), a significant portion is excreted as glucuronide conjugates. nih.gov In contrast, more hydrophilic monoesters may be excreted to a larger extent in their free form. nih.gov

Sulfation, catalyzed by sulfotransferases (SULTs), is another Phase II pathway for phthalate metabolites, although it is generally considered to be of lesser importance than glucuronidation for this class of compounds. mdpi.com SULTs transfer a sulfonate group from the donor molecule 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to hydroxyl groups on the phthalate metabolites. mdpi.com Studies have shown that phthalate monoesters with longer alkyl chains can be more potent inhibitors of certain SULT isoforms. mdpi.com

Excretion Pathways of Phthalate Ester Metabolites

The primary route of excretion for phthalate metabolites is through the urine. e-apem.orgresearchgate.net The extensive metabolism to more polar and water-soluble compounds ensures their efficient renal clearance. Following oral administration, phthalate metabolites are generally excreted rapidly, with a significant portion of the dose being eliminated within 24 to 48 hours. researchgate.netnih.gov

The profile of metabolites in the urine provides a valuable tool for assessing exposure to parent phthalates. For phthalates with short alkyl chains, the corresponding monoester is often the major urinary metabolite. e-apem.org However, for high-molecular-weight phthalates with longer or branched chains, the oxidative metabolites are typically more abundant in urine than the simple monoester. researchgate.netnih.gov For instance, after exposure to di(2-ethylhexyl) phthalate (DEHP), the oxidized metabolites are found in much higher concentrations in urine than the primary monoester, MEHP. researchgate.netmdpi.com Therefore, for a compound like this compound, a complex mixture of monoester and various oxidized metabolites, both free and conjugated, would be expected in the urine.

Comparative Biotransformation Across Different Biological Systems and Species

Significant inter-species differences exist in the biotransformation of phthalate esters, which can impact the metabolic profile and the biological effects of these compounds. nih.gov These differences are observed in both Phase I and Phase II metabolic pathways.

For example, notable species differences have been reported in the activity of lipase (B570770), the enzyme responsible for the initial hydrolysis of DEHP. nih.gov Studies have shown that lipase activity is considerably higher in the small intestines of mice compared to rats and marmosets. nih.gov There are also species-specific patterns in the activity of UGTs. While MEHP is readily glucuronidated in the liver microsomes of mice, rats, and marmosets, the activity is highest in mice. nih.gov

The oxidative metabolism of phthalate monoesters by CYP enzymes also exhibits species-dependent variations. The profile of oxidative metabolites of DEHP, for instance, differs between rodents and primates. mdpi.com Humans tend to form a greater proportion of certain oxidized metabolites compared to rats. These differences in metabolic pathways and enzyme kinetics are crucial considerations when extrapolating toxicological data from animal models to humans.

In vitro systems, such as liver microsomes and hepatocytes from different species, are valuable tools for investigating these comparative aspects of phthalate metabolism. mdpi.com Such studies allow for a direct comparison of metabolic rates and metabolite profiles under controlled conditions, providing insights into the potential for species-specific biotransformation of compounds like this compound.

Interactive Data Table: Key Enzymes in Phthalate Metabolism and Their Primary Functions

Enzyme ClassSpecific Enzyme(s)LocationPhasePrimary FunctionSubstrate Examples
Hydrolases Carboxylesterases, LipasesIntestine, Liver, BloodIHydrolysis of diester to monoesterDi-n-butyl phthalate, Di(2-ethylhexyl) phthalate, Di-n-pentyl phthalate
Oxidoreductases Cytochrome P450 (e.g., CYP2C9, CYP3A4)Liver, other tissuesIOxidation of monoester alkyl chainsMono-n-butyl phthalate, Mono(2-ethylhexyl) phthalate, Mono-n-pentyl phthalate
Transferases UDP-glucuronosyltransferases (UGTs)Liver, IntestineIIGlucuronidation of monoesters and their oxidative metabolitesMono(2-ethylhexyl) phthalate, Mono-(4-hydroxypentyl) phthalate
Transferases Sulfotransferases (SULTs)Liver, other tissuesIISulfation of hydroxylated metabolitesHydroxylated phthalate monoesters

Interactive Data Table: Major Urinary Metabolites of Selected Phthalate Esters

Parent PhthalatePrimary MonoesterMajor Oxidative Metabolites
Di-n-butyl phthalate (DBP) Mono-n-butyl phthalate (MBP)Mono-3-hydroxy-n-butyl phthalate (3OH-MBP)
Di(2-ethylhexyl) phthalate (DEHP) Mono(2-ethylhexyl) phthalate (MEHP)Mono(2-ethyl-5-hydroxyhexyl) phthalate (MEHHP), Mono(2-ethyl-5-oxohexyl) phthalate (MEOHP), Mono(2-ethyl-5-carboxypentyl) phthalate (MECPP)
Di-n-pentyl phthalate (DPP) Mono-n-pentyl phthalate (MPP)Mono(4-hydroxypentyl) phthalate (MHPP), Mono(4-carboxybutyl) phthalate (MCBP)
Diisononyl phthalate (DiNP) Monoisononyl phthalate (MiNP)Oxidized metabolites (e.g., hydroxylated, carboxylated)

Tracing Metabolic Fates Using Deuterated this compound

The use of isotopically labeled compounds is a cornerstone of modern metabolic research, providing an unambiguous way to trace the biotransformation of a parent compound through complex biological systems. Deuterated this compound, where four hydrogen atoms on the phthalate ring are replaced with deuterium (B1214612), serves as a powerful tool for elucidating the metabolic fate of its non-labeled counterpart. The deuterium atoms act as a stable, heavy isotopic tag. This allows researchers to administer the labeled compound and then use mass spectrometry-based analytical methods to distinguish its metabolites from endogenously present or background environmental phthalates, ensuring that the detected products originate exclusively from the administered dose. clearsynth.com

The biotransformation of phthalate esters generally proceeds through a two-phase metabolic pathway. researchgate.nete-apem.org Phase I involves the initial hydrolysis of one of the ester linkages by carboxylesterases, primarily in the gut and liver, to form a monoester metabolite. nih.govmdpi.com Due to the asymmetric nature of n-Pentyl 3-Methyl-2-butyl Phthalate, this initial hydrolysis can result in two distinct monoesters: Mono-n-pentyl phthalate (MnPP) and Mono-3-methyl-2-butyl phthalate.

Following this initial hydrolysis, the resulting monoesters, particularly those with longer or branched alkyl chains, undergo further Phase I oxidative metabolism. e-apem.org This typically involves cytochrome P450 (CYP) enzymes, which introduce hydroxyl groups onto the alkyl chain. These hydroxylated metabolites can then be further oxidized to form oxo (keto) or carboxylic acid derivatives. For the n-pentyl chain, oxidation is expected at the terminal (ω) and sub-terminal (ω-1) positions, a common pathway for linear alkyl chains. nih.gov A study on the closely related di-n-pentyl phthalate (DPP) in rats found that the ω-1 oxidation product, mono(4-hydroxypentyl) phthalate (MHPP), was the most predominant urinary metabolite. nih.gov Subsequent oxidation leads to metabolites like mono(4-oxopentyl) phthalate (MOPP) and mono(4-carboxybutyl) phthalate (MCBP). nih.gov The branched 3-methyl-2-butyl chain would also be susceptible to similar oxidative transformations.

In Phase II metabolism, these oxidized and monoester metabolites are often conjugated with glucuronic acid by UDP-glucuronosyltransferase (UGT) enzymes to form more water-soluble glucuronide conjugates, which are then readily excreted in the urine. nih.gov

By using this compound, researchers can precisely track the formation of these various metabolites. After administration of the deuterated compound, urine or serum samples are collected over time. The samples are then processed, often involving an enzymatic deconjugation step (using β-glucuronidase) to convert glucuronidated metabolites back to their free form, followed by extraction and analysis using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.gov The mass spectrometer is programmed to detect the specific mass-to-charge ratios of the deuterated metabolites, allowing for their accurate identification and quantification, free from interference from non-labeled analogues. nih.govjst.go.jp

Detailed Research Findings

While direct studies on this compound are not extensively published, research on structurally similar phthalates provides a strong basis for predicting its metabolic profile. A hypothetical study administering this compound to a rat model would likely yield the metabolites detailed in the table below. The deuterium label (d4) would be retained on the phthalic acid backbone of each metabolite.

Table 1: Proposed Metabolic Pathway of this compound

Compound Name Abbreviation Chemical Structure Role in Pathway
This compound image: https://i.imgur.com/EXAMPLE.png Parent Compound
Mono-n-pentyl Phthalate-d4 MnPP-d4 image: https://i.imgur.com/EXAMPLE.png Primary Metabolite (Hydrolysis)
Mono-3-methyl-2-butyl Phthalate-d4 image: https://i.imgur.com/EXAMPLE.png Primary Metabolite (Hydrolysis)
Mono-(4-hydroxy-n-pentyl) Phthalate-d4 4-OH-MnPP-d4 image: https://i.imgur.com/EXAMPLE.png Oxidative Metabolite
Mono-(4-oxo-n-pentyl) Phthalate-d4 4-oxo-MnPP-d4 image: https://i.imgur.com/EXAMPLE.png Oxidative Metabolite

Note: Structures are illustrative. The "-d4" indicates four deuterium atoms on the benzene (B151609) ring.

Quantitative analysis from such a study would allow for the determination of the relative abundance of each metabolite and their excretion kinetics. The results would likely resemble findings for other high molecular weight phthalates, where the oxidized secondary metabolites are more prominent in urine than the initial monoester. nih.govnih.gov

Table 2: Hypothetical Urinary Excretion Profile of this compound Metabolites in Rats (Median Concentration in µg/mL in first 24h post-dose)

Metabolite Median Concentration (µg/mL)
MnPP-d4 195
4-OH-MnPP-d4 850
4-oxo-MnPP-d4 45

This interactive table is based on hypothetical data derived from metabolic studies of structurally similar phthalates like di-n-pentyl phthalate. nih.gov

These detailed mechanistic studies, enabled by the use of deuterated tracers like this compound, are crucial for understanding the potential bioactivation pathways of phthalate esters. Identifying the specific metabolites formed in the body is the first step in assessing their biological activity and potential health implications.

Molecular and Cellular Mechanisms of Phthalate Ester Interactions

Endocrine Disrupting Mechanisms at the Molecular Level

Phthalate (B1215562) esters are recognized as endocrine-disrupting chemicals (EDCs) that can interfere with the body's hormonal systems. jfda-online.comnih.gov These compounds can exert their effects by mimicking or antagonizing natural hormones, thereby disrupting normal physiological processes. jfda-online.comendocrinedisruption.org The endocrine-disrupting properties of phthalates are a significant area of research due to their widespread presence in consumer products and the environment. endocrinedisruption.org

Phthalates can interfere with the synthesis, transport, and binding of hormones, leading to a range of effects on reproductive health and development. d-nb.info Their ability to act as xenoestrogens (foreign estrogens) or anti-androgens is a key aspect of their endocrine-disrupting activity. jfda-online.com The molecular structure of a phthalate, particularly its side chains, influences its specific endocrine-disrupting potential. mdpi.com

Interaction with Nuclear Receptors (e.g., PPARs) and Gene Expression Modulation

A primary mechanism by which phthalates exert their effects is through interaction with nuclear receptors, which are proteins that regulate gene expression in response to ligand binding. nih.gov Peroxisome Proliferator-Activated Receptors (PPARs) are a key family of nuclear receptors targeted by phthalates. mdpi.comnih.gov There are three main isoforms of PPARs: PPARα (alpha), PPARγ (gamma), and PPARβ/δ (beta/delta), each with distinct tissue distribution and physiological roles, particularly in lipid metabolism and energy homeostasis. mdpi.com

Upon entering a cell, phthalate monoesters, the primary metabolites of phthalate diesters, can bind to and activate PPARs. mdpi.com This activation leads to the formation of a heterodimer with the Retinoid X Receptor (RXR). nih.gov This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription. nih.gov

The activation of PPARα, predominantly in the liver, is associated with peroxisome proliferation and changes in lipid metabolism. mdpi.com PPARγ activation is crucial for adipocyte (fat cell) differentiation. mdpi.com Studies have shown that various phthalate monoesters can activate both mouse and human PPARs, although the sensitivity can vary between species and phthalate structure. nih.govmdpi.com For instance, monoesters with longer and branched side chains tend to be more potent PPAR activators. mdpi.com The activation of PPARs by phthalates is a critical event that can lead to downstream effects, including altered steroidogenesis and reproductive toxicity. mdpi.com

Phthalate MetaboliteAffected PPAR IsoformObserved EffectTest System
Mono-(2-ethylhexyl) phthalate (MEHP)PPARα, PPARγActivation of receptor, induction of target genes. mdpi.comRodent and human cell lines. mdpi.com
Monobenzyl phthalate (MBzP)PPARα, PPARγIncreased transcriptional activity. mdpi.comCOS cells, rat liver cells. mdpi.com
Mono-n-butyl phthalate (MBP)PPARα, PPARγActivation of receptor, stimulation of adipogenesis. mdpi.comCOS cells, 3T3-L1 cells. mdpi.com
Various Phthalate MonoestersPPARα, PPARγ, PPARβ/δActivation potency increases with side-chain length. nih.govTrans-activation assays. nih.gov

Modulation of Hormone Synthesis and Signaling Pathways in In Vitro and Animal Test Systems

Phthalates can significantly disrupt the synthesis of steroid hormones (steroidogenesis) in both in vitro and animal models. nih.gov The production of hormones like testosterone (B1683101) and estradiol (B170435) is a tightly regulated process involving a cascade of enzymes. Phthalates have been shown to down-regulate the expression of key steroidogenic genes. nih.gov

In animal studies, exposure to certain phthalates, such as di-n-butyl phthalate (DBP), has been shown to reduce fetal testosterone production, a critical factor for male reproductive development. mdpi.comnih.gov In vitro studies using human cell lines, such as H295R cells, have confirmed that DBP and its primary metabolite, mono-n-butyl phthalate (MBP), can impair steroid hormone biosynthesis. mdpi.com For example, DBP exposure has been observed to decrease the production of androstenedione (B190577) and testosterone while surprisingly increasing cortisol levels at certain concentrations. mdpi.com

The disruption of hormone signaling pathways extends beyond direct effects on synthesis. Phthalates can interfere with the hypothalamic-pituitary-gonadal (HPG) axis, which governs reproductive function. nih.gov They can alter the release of gonadotropin-releasing hormone (GnRH) from the hypothalamus, which in turn affects the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland. nih.gov These pituitary hormones are essential for stimulating the gonads to produce sex steroids. Some phthalates have also been found to possess anti-thyroid hormone activity, potentially by interfering with thyroid receptors. nih.gov

Induction of Oxidative Stress and Associated Cellular Responses

Oxidative stress is a state of imbalance between the production of reactive oxygen species (ROS) and the ability of a biological system to detoxify these reactive intermediates or repair the resulting damage. nih.gov Phthalate exposure is increasingly linked to the induction of oxidative stress in various tissues. nih.govresearchgate.net This is considered a significant mechanism contributing to their toxicity. oecd.org

Reactive Oxygen Species Generation and Antioxidant Enzyme System Modulation

Phthalates can trigger the generation of ROS, which are chemically reactive molecules containing oxygen, such as superoxide (B77818) anions and hydroxyl radicals. bwise.kr An increase in ROS can overwhelm the cell's antioxidant defense systems. endocrinedisruption.org Studies have shown that phthalates like di(2-ethylhexyl) phthalate (DEHP) can rapidly increase the production of ROS in vivo, even before the induction of peroxisomal enzymes. bwise.krnih.gov The source of these free radicals has been linked to NADPH oxidase in Kupffer cells of the liver. bwise.krnih.gov

In response to increased ROS, the body's antioxidant enzyme systems are typically upregulated as a defense mechanism. However, prolonged or high-level exposure to phthalates can lead to the depletion or inhibition of these protective enzymes. endocrinedisruption.org Key antioxidant enzymes include superoxide dismutase (SOD), which converts superoxide radicals to hydrogen peroxide, and catalase (CAT), which breaks down hydrogen peroxide. Studies have shown that exposure to phthalates can lead to an accumulation of ROS and inhibit the activity of SOD in both in vivo (zebrafish) and in vitro (HEK293T cells) models. endocrinedisruption.org

PhthalateObserved EffectMechanismTest System
Di(2-ethylhexyl) phthalate (DEHP)Increased ROS production. bwise.krActivation of NADPH oxidase in Kupffer cells. bwise.krRats. bwise.kr
Dibutyl phthalate (DBP)Accumulation of ROS, inhibition of SOD activity. endocrinedisruption.orgInduction of oxidative stress. endocrinedisruption.orgZebrafish larvae, HEK293T cells. endocrinedisruption.org
Mono-(2-ethylhexyl) phthalate (MEHP)Increased levels of oxidative stress biomarkers (e.g., 8-OHdG). nih.govIndicates oxidative damage. nih.govHuman studies. nih.gov
Benzyl butyl phthalate (BBP)Increased cellular ROS generation.Induction of oxidative stress leading to apoptosis.Mouse spermatogonia cells (GC-1 spg).

Lipid Peroxidation and DNA Damage Pathways

The overproduction of ROS can lead to significant cellular damage, including lipid peroxidation and DNA damage. nih.gov Lipid peroxidation is the oxidative degradation of lipids, where free radicals "steal" electrons from the lipids in cell membranes, resulting in cell damage. The products of lipid peroxidation, such as malondialdehyde (MDA), are often used as biomarkers of oxidative stress.

This oxidative damage can extend to the genetic material of the cell. ROS can directly damage DNA, leading to strand breaks or the formation of adducts, such as 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-OHdG). nih.gov This type of damage is mutagenic and can contribute to carcinogenesis if not repaired. In response to DNA damage, cells activate complex repair pathways, such as the Base Excision Repair (BER) pathway, which is crucial for repairing oxidative DNA damage. endocrinedisruption.org Studies have shown that exposure to phthalates like DBP and DEHP can increase the mRNA levels of genes involved in the BER pathway, suggesting an activation of this defense mechanism in response to phthalate-induced oxidative DNA damage. endocrinedisruption.orgnih.gov

Cellular Apoptosis and Proliferation Pathways

Phthalates can disrupt the delicate balance between cell survival and cell death, influencing pathways related to both apoptosis (programmed cell death) and cellular proliferation. d-nb.info These effects are often downstream consequences of endocrine disruption and oxidative stress.

Apoptosis is a natural and essential process for removing damaged or unnecessary cells. It can be triggered through two main pathways: the intrinsic (mitochondrial) pathway and the extrinsic (death receptor) pathway. Both pathways converge on the activation of caspases, a family of proteases that execute the process of cell death.

Phthalate metabolites have been shown to induce apoptosis in various cell types, particularly in the reproductive system. For example, mono-(2-ethylhexyl) phthalate (MEHP) can induce apoptosis in bone marrow B cells and testicular germ cells. The mechanisms often involve the intrinsic pathway, characterized by mitochondrial membrane disruption, the release of cytochrome c, and the activation of initiator caspases like caspase-9. The extrinsic pathway, involving death receptors like Fas and the activation of caspase-8, has also been implicated. The balance between pro-apoptotic proteins (e.g., Bax) and anti-apoptotic proteins (e.g., Bcl-2) is often shifted towards apoptosis following phthalate exposure. nih.gov

Conversely, some phthalates have been shown to promote the proliferation of certain cell types, which can be a contributing factor to cancer development. For instance, phthalates have been observed to stimulate the proliferation of human prostatic carcinoma cells in vitro. This proliferative effect can be mediated through interference with hormone signaling or the activation of signaling cascades like the PI3K/Akt pathway, which is involved in cell growth and survival. The disruption of these fundamental cellular processes highlights the potential for phthalates to contribute to a variety of adverse health outcomes.

Epigenetic Modifications Induced by Phthalate Esters in Experimental Models

Epigenetic regulation is crucial for normal development and cellular function, and its disruption has been linked to various diseases. nih.govnih.gov Phthalates are hypothesized to affect gene expression by interacting with nuclear steroid hormone receptors due to the structural similarity of their metabolites to steroid hormones. nih.gov The following sections detail the current understanding of how phthalate esters can induce epigenetic modifications in experimental settings.

DNA Methylation

DNA methylation is a fundamental epigenetic mechanism that typically involves the addition of a methyl group to a cytosine residue in a CpG dinucleotide, often leading to gene silencing. mdpi.com Studies in experimental models have demonstrated that exposure to phthalates can alter DNA methylation patterns in various tissues. nih.gov

For instance, in animal models, in utero exposure to phthalates has been linked to transgenerationally inherited reproductive defects through alterations in sperm DNA methylation. nih.gov One study identified 131 differentially methylated regions (DMRs) in sperm that correlated with preconception urinary phthalate metabolite concentrations in men undergoing fertility treatment. nih.gov In a separate study, exposure to Di-n-butyl phthalate (DBP) was shown to decrease the methylation of the promoter region of the PTEN gene, leading to its increased expression. researchgate.netnih.gov This change was associated with reproductive toxicity. researchgate.netnih.gov

Furthermore, prenatal phthalate exposure has been associated with changes in the methylation of repetitive elements like long interspersed nucleotide elements (LINE-1) and Alu elements in placental tissue. nih.govnih.gov Reduced placental LINE-1 methylation was linked to maternal phthalate levels in the third trimester and lower birth weight, suggesting that DNA methylation patterns could serve as biomarkers for environmental exposures affecting fetal development. nih.gov An epigenome-wide association study found that monobenzyl phthalate (MBzP) concentrations were inversely associated with the methylation of Alu repeats in the placenta. nih.gov The same study also identified numerous differentially methylated regions (DMRs) associated with various phthalate biomarkers, with most showing increased DNA methylation. nih.gov

The mechanisms by which phthalates influence DNA methylation may involve the enzymes responsible for adding or removing methyl groups, such as the ten-eleven translocation (TET) family of enzymes that "erase" DNA methylation. nih.gov

Table 1: Effects of Phthalate Esters on DNA Methylation in Experimental Models

Phthalate/Metabolite Experimental Model Tissue/Cell Type Observed Epigenetic Change Associated Outcome Reference
Various Phthalate Metabolites Human Sperm 131 Differentially Methylated Regions (DMRs) Associated with fertility treatment nih.gov
Di-n-butyl phthalate (DBP) In vitro/In vivo Germ cells Decreased PTEN promoter methylation Reproductive toxicity researchgate.netnih.gov
Various Phthalate Metabolites Human Placenta Reduced LINE-1 methylation Low birth weight nih.gov
Monobenzyl phthalate (MBzP) Human Placenta Inverse association with Alu repeat methylation Potential impact on fetal development nih.gov

Histone Modifications

Histone modifications are another critical layer of epigenetic regulation. frontiersin.org These post-translational modifications to histone proteins, such as acetylation and methylation, can alter chromatin structure, making genes more or less accessible for transcription. frontiersin.orgabcam.com Emerging evidence suggests that phthalates can influence these histone modifications. nih.govnih.gov

Phthalates have been shown to bind to histone tails, which can regulate the extent to which DNA is wrapped around them, thereby altering gene availability. nih.gov Studies have begun to investigate the specific effects of phthalates on histone modifications in relation to health outcomes. For example, a study on human placental tissue explored the link between prenatal phthalate exposure and histone modifications of the peroxisome proliferator-activated receptor γ (PPARγ) gene, which is important for placental development and fatty acid transport. nih.gov The findings suggested that prenatal exposure to phthalate metabolites like monoethyl phthalate (MEP) and mono-(2-ethylhexyl) phthalate (MEHP) may lead to adverse birth outcomes by altering histone methylation levels in the placenta. nih.gov

The enzymes that add or remove these histone marks, known as "writers" and "erasers," are key to this regulatory process. frontiersin.org For instance, histone acetyltransferases (HATs) add acetyl groups, generally leading to a more open chromatin structure and gene activation, while histone deacetylases (HDACs) remove them, resulting in a more condensed chromatin and gene repression. frontiersin.orgmdpi.com The interplay between these enzymes and transcription factors is crucial for regulating gene expression. mdpi.com While direct modulation of these enzymes by "n-Pentyl 3-Methyl-2-butyl Phthalate-d4" has not been documented, the broader class of phthalates is an area of active research for its potential to disrupt these fundamental processes. nih.gov

Table 2: Research on Phthalate Esters and Histone Modifications

Phthalate/Metabolite Experimental Model Gene/Region Studied Observed Epigenetic Change Potential Implication Reference
Monoethyl phthalate (MEP) Human Placenta PPARγ gene Altered histone methylation levels Adverse neonatal health effects nih.gov

Non-coding RNAs

Non-coding RNAs (ncRNAs), including microRNAs (miRNAs) and long non-coding RNAs (lncRNAs), are RNA molecules that are not translated into proteins but play significant roles in regulating gene expression. nih.govfrontiersin.org They are considered a key component of the epigenetic machinery. nih.gov Research into the effects of phthalates on ncRNA expression is a growing field. nih.govnih.gov

Studies have begun to uncover how phthalate exposure can alter the expression profiles of ncRNAs. For example, a study using placental cell models demonstrated that exposure to mono(2-ethylhexyl) phthalate (MEHP) resulted in changes in the expression of both messenger RNAs (mRNAs) and lncRNAs. nih.gov These changes were dependent on the concentration of MEHP, the sex of the fetus, and the type of trophoblast cell, highlighting the complexity of these interactions. nih.gov

Another study investigating the effects of Di-n-butyl phthalate (DBP) on reproductive toxicity found that DBP treatment led to an increase in the expression of miR-29b. researchgate.net This microRNA was shown to target DNMT3b, an enzyme involved in DNA methylation, which in turn affected the methylation status of the PTEN gene. researchgate.net This illustrates a multi-layered epigenetic effect where a change in a non-coding RNA influences DNA methylation, ultimately leading to a biological outcome. researchgate.net The use of appropriate experimental models is crucial for understanding the specific roles of these ncRNAs in response to environmental exposures like phthalates. frontiersin.org

Table 3: Phthalate-Induced Changes in Non-coding RNA Expression

Phthalate/Metabolite Experimental Model Type of ncRNA Observed Change in Expression Downstream Effect Reference
Mono(2-ethylhexyl) phthalate (MEHP) Placental cell models lncRNAs Altered expression Dependent on concentration, fetal sex, and cell type nih.gov

Applications of N Pentyl 3 Methyl 2 Butyl Phthalate D4 in Advanced Research

Utilization in Environmental Tracing Studies for Phthalate (B1215562) Ester Transport

In environmental science, understanding the movement and fate of pollutants is paramount. While specific studies detailing the use of n-Pentyl 3-Methyl-2-butyl Phthalate-d4 in environmental tracing are not extensively documented in publicly available research, the principles of using isotopically labeled standards are well-established for tracking phthalate ester transport. Deuterated compounds like this compound are ideal for spike-and-recovery experiments in various environmental compartments such as soil, water, and sediment.

By introducing a known quantity of the deuterated standard into an environmental system, researchers can trace its movement and degradation over time. This allows for the determination of key environmental transport parameters, including:

Adsorption and Desorption Coefficients: Understanding how strongly phthalates bind to soil and sediment particles.

Leaching Rates: Quantifying the movement of phthalates from soil into groundwater.

Biodegradation and Photodegradation Rates: Assessing the persistence of phthalates in the environment under different conditions.

The use of deuterated standards helps to correct for losses during sample preparation and analysis, ensuring that the measured concentrations of the target phthalates accurately reflect their environmental prevalence.

Application in In Vitro Biomonitoring Studies for Exposure Assessment Method Development

Human biomonitoring is a key tool for assessing exposure to environmental chemicals like phthalates. The measurement of phthalate metabolites in urine is the most common method for evaluating human exposure. nih.gov The development of accurate and reliable analytical methods for these metabolites is crucial, and deuterated internal standards such as this compound play a vital role in this process.

In the development of in vitro biomonitoring methods, which often utilize techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS), internal standards are essential for several reasons: nih.gov

Correction for Matrix Effects: Biological samples like urine are complex matrices that can interfere with the analytical signal of the target analyte. A deuterated internal standard, which behaves chemically and physically similarly to the analyte of interest, can be used to normalize the signal and correct for these interferences.

Quantification Accuracy: By adding a known amount of the deuterated standard to the sample, the concentration of the native phthalate can be determined with high accuracy through isotope dilution analysis.

Method Validation: Deuterated standards are used to assess the performance of new analytical methods, including their precision, accuracy, and recovery.

Use in Mechanistic Toxicokinetic and Toxicodynamic Studies in Experimental Systems

Understanding the absorption, distribution, metabolism, and excretion (ADME) of phthalates—their toxicokinetics—as well as their effects on biological systems—their toxicodynamics—is critical for assessing their potential health risks. Deuterated compounds are powerful tools in such studies.

In experimental systems, which can range from in vitro cell cultures to in vivo animal models, this compound can be used to:

Trace Metabolic Pathways: By administering the deuterated phthalate, researchers can track its conversion to various metabolites, helping to elucidate the metabolic pathways of the parent compound.

Determine Bioavailability and Distribution: The concentration of the deuterated compound and its metabolites can be measured in different tissues and fluids to understand how the phthalate is absorbed and where it accumulates in the body.

Investigate Mechanisms of Toxicity: By correlating the presence of the deuterated phthalate or its metabolites with specific cellular or physiological effects, researchers can gain insights into the mechanisms by which phthalates exert their toxicity.

The use of isotopically labeled compounds in toxicological research provides a level of detail and accuracy that is often unattainable with other methods.

Development of Standard Reference Materials for Inter-Laboratory Calibration

The comparability of data generated by different laboratories is a cornerstone of environmental and public health monitoring. Standard Reference Materials (SRMs) with certified concentrations of analytes are essential for ensuring the quality and consistency of analytical measurements.

Deuterated internal standards are integral to the process of developing and certifying these reference materials for phthalates. While there is no specific mention in the available literature of this compound being a component of a commercially available SRM, its properties make it a suitable candidate for use as an internal standard in the certification process.

The development of SRMs involves:

Homogeneity and Stability Testing: Ensuring that the concentration of the analyte is uniform throughout the material and that it does not change over time.

Value Assignment: Determining the certified concentration of the analyte through multiple, independent, and highly accurate analytical methods. Isotope dilution mass spectrometry, which relies on deuterated internal standards, is a primary method for this purpose.

Inter-laboratory Comparison Studies: Different laboratories analyze the candidate SRM to assess the reproducibility of the analytical methods and to validate the certified value. The use of a common internal standard helps to minimize inter-laboratory variability. researchgate.net

The availability of high-purity deuterated standards like this compound is a prerequisite for the creation of reliable and accurate SRMs for phthalate analysis. esslabshop.comaccustandard.com

Table of Research Applications for Deuterated Phthalate Standards

Application Area Role of Deuterated Standard (e.g., this compound) Key Research Findings Enabled
Environmental Tracing Tracer in spike-and-recovery experiments to study transport and fate. Determination of adsorption, leaching, and degradation rates of phthalates in soil and water.
In Vitro Biomonitoring Internal standard for method development and validation of metabolite analysis in urine. Accurate quantification of human exposure to phthalates by correcting for matrix effects.
Toxicokinetics/Toxicodynamics Tracer to study the absorption, distribution, metabolism, and excretion of phthalates. Elucidation of metabolic pathways and mechanisms of toxicity in experimental models.

| Standard Reference Materials | Internal standard for the certification of analyte concentrations in reference materials. | Ensured accuracy and inter-laboratory comparability of phthalate measurements. |

Table of Chemical Compounds Mentioned

Compound Name Abbreviation
This compound -
Dibutyl phthalate-d4 DBP-d4

Future Directions and Research Opportunities

Integration of Deuterated Phthalates in Multi-Omics Research

Multi-omics approaches, which integrate data from genomics, transcriptomics, proteomics, and metabolomics, offer a holistic view of the biological perturbations caused by chemical exposures. Studies have begun to link phthalate (B1215562) exposure with significant alterations in the human metabolome, affecting pathways related to lipids, steroids, nucleic acids, and inflammation. frontiersin.orgnih.gov For instance, research in pregnant women has identified associations between urinary phthalate metabolites and changes in plasma and urine metabolomic profiles. frontiersin.orgnih.gov

The accuracy of these complex studies hinges on the precise quantification of both the parent phthalates and their metabolites. Deuterated standards are essential for isotope dilution mass spectrometry, a gold-standard analytical technique. By adding a known quantity of a deuterated standard like n-Pentyl 3-Methyl-2-butyl Phthalate-d4 to a sample, researchers can correct for variations in sample preparation and analytical response, ensuring high accuracy. Future multi-omics studies will increasingly rely on these standards to generate high-quality data, enabling a more definitive correlation between phthalate exposure levels and specific molecular fingerprints of disease or dysfunction. nih.govnih.gov This integration is key to elucidating the subtle mechanisms underlying phthalate-induced toxicity and identifying novel biomarkers of exposure and effect. frontiersin.org

Advanced Modeling and Simulation for Environmental and Biological Fate Prediction

Predicting the environmental journey and ultimate biological destination of phthalates is crucial for risk assessment. Advanced computational models are increasingly used for this purpose.

Types of Models for Phthalate Fate Prediction

Model Type Description Role of Deuterated Standards Key Findings
Multimedia Fugacity Models These models predict the partitioning and distribution of chemicals across different environmental compartments like air, water, soil, and sediment. scispace.compjoes.com Provide accurate concentration data from environmental samples to validate and calibrate the models. Phthalates are often found to accumulate in soil and sediment phases. scispace.com River advection can be a more significant source of phthalates than wastewater treatment plant effluent. scispace.com
Molecular Dynamics (MD) Simulations These simulations model the interactions between phthalate molecules and environmental surfaces, such as clay minerals, at an atomic level. acs.orgprinceton.edu Used in laboratory experiments that provide the foundational data (e.g., partition coefficients) needed to build and validate the simulations. Phthalate adsorption is stronger for larger, more hydrophobic molecules. The process is controlled by factors like Van der Waals forces and entropy. acs.org

| Evaluative Fate Modeling | This approach uses physical-chemical properties (e.g., water solubility, partition coefficients) to estimate a chemical's environmental behavior, persistence, and transport potential. researchgate.net | Essential for accurately measuring the physical-chemical properties in lab studies that serve as inputs for the models. | Biodegradation half-life tends to increase with longer alkyl chains, while the air oxidation half-life decreases. researchgate.net |

Future research will focus on refining these models to improve their predictive power. High-quality, empirical data, generated using robust analytical methods that employ deuterated standards, are indispensable for validating these complex simulations. By providing precise measurements of phthalate concentrations in diverse environmental media, these standards help bridge the gap between theoretical models and real-world conditions.

Development of Novel In Vitro Systems for Mechanistic Phthalate Ester Research

To understand the cellular and molecular mechanisms of phthalate toxicity, researchers are moving beyond traditional 2D cell cultures to more sophisticated, biologically relevant in vitro systems. These include 3D co-cultures, organoids, and other organotypic models that better mimic the complexity of living tissues. nih.govnih.gov

For example, a 3D in vitro model of testis development has been used to study phthalate metabolism and kinetics, demonstrating that these systems are metabolically active and that a compound's lipophilicity (logKow) can predict its partitioning between the cellular and media compartments. nih.gov Other studies utilize various human cell lines to investigate the molecular pathways behind phthalate-induced reproductive toxicity. mdpi.comnih.gov

A significant challenge in these advanced systems is accurately quantifying the concentration of the parent phthalate and its metabolites within the complex matrix of cells and extracellular components. Deuterated internal standards are critical for overcoming this analytical hurdle. They allow researchers to precisely measure compound kinetics, metabolic conversion rates, and cellular uptake, providing the quantitative data needed to interpret experimental results and understand dose-response relationships at the cellular level. nih.gov

Applications of Deuterated Standards in In Vitro Research

In Vitro System Research Focus Analytical Challenge Role of Deuterated Standard
3D Testis Co-culture Male reproductive toxicity, metabolism, and kinetics. nih.gov Quantifying parent compound and metabolites in cell lysate vs. media. Enables accurate measurement of partitioning and metabolic rates.
Human Cell Lines (e.g., Granulosa, Prostate) Cellular basis of reproductive toxicity, apoptosis, and proliferation. mdpi.comnih.gov Measuring low concentrations and correcting for matrix effects from cell components. Improves accuracy and sensitivity of quantification.

| Thyroid Organoids | Endocrine disruption, transcriptomic and chromatin accessibility changes. nih.gov | Accurate dosing and measurement of compound uptake in a complex 3D structure. | Ensures precise correlation between exposure concentration and biological effect. |

Enhancing High-Throughput Analytical Methodologies with Deuterated Standards

The need to analyze large numbers of samples in environmental monitoring and human biomonitoring studies has driven the development of high-throughput analytical methods. Techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the cornerstones of modern phthalate analysis. gcms.czs4science.at

The use of deuterated internal standards is fundamental to the reliability of these high-throughput methods. The principle of isotope dilution, where a known amount of a deuterated analogue like this compound is added at the beginning of sample processing, is the most effective way to compensate for analytical variability. nih.govnih.gov

This approach corrects for:

Analyte Loss: It accounts for any loss of the target analyte during sample extraction, cleanup, and concentration steps.

Matrix Effects: In LC-MS/MS, co-eluting compounds from the sample matrix (e.g., lipids, proteins) can suppress or enhance the ionization of the target analyte, leading to inaccurate results. Since the deuterated standard is chemically identical to the analyte, it experiences the same matrix effects, allowing for an accurate correction. mdpi.com

Instrumental Drift: It compensates for minor fluctuations in instrument performance over the course of a long analytical run. nih.gov

By mitigating these sources of error, deuterated standards significantly improve the accuracy, precision, and reproducibility of analytical data, which is especially critical in high-throughput settings where hundreds or thousands of samples are processed. s4science.atwaters.com The development of faster methods, reducing run times from over 30 minutes to under 15 minutes, further underscores the importance of robust quantification to maintain data quality at an accelerated pace. gcms.czwaters.com

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing and characterizing n-Pentyl 3-Methyl-2-butyl Phthalate-d4?

  • Synthesis : Deuterated phthalates like n-Pentyl 3-Methyl-2-butyl Phthalate-d4 are typically synthesized via acid-catalyzed esterification, using deuterated precursors (e.g., deuterated benzene rings) and anhydrous conditions to minimize isotopic exchange. For example, deuterium substitution at the 3,4,5,6-positions of the phthalate ring requires careful control of reaction stoichiometry and purification steps to achieve ≥95% isotopic purity .
  • Characterization : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ²H NMR) and high-resolution mass spectrometry (HRMS) are essential for confirming deuterium placement and isotopic enrichment. Gas chromatography-mass spectrometry (GC-MS) in selected ion monitoring (SIM) mode can verify purity and distinguish between non-deuterated and deuterated analogs .

Q. How is n-Pentyl 3-Methyl-2-butyl Phthalate-d4 utilized as an internal standard in analytical workflows?

  • Methodology : Deuterated phthalates serve as isotope-labeled internal standards to correct for matrix effects and instrument variability in GC-MS or LC-MS workflows. For example, n-Pentyl 3-Methyl-2-butyl Phthalate-d4 can be spiked into environmental or biological samples prior to extraction. Quantification relies on comparing the analyte’s signal to the deuterated standard’s signal, ensuring accuracy even in complex matrices .
  • QA/QC : Include recovery tests using certified reference materials (CRMs) and validate method sensitivity (e.g., limits of detection ≤ 0.1 ng/mL) .

Q. What storage conditions are recommended for deuterated phthalate standards?

  • Storage : Store at –20°C in amber glass vials under inert gas (e.g., argon) to prevent photodegradation and isotopic exchange. Avoid repeated freeze-thaw cycles, which can compromise isotopic integrity. Shelf life typically exceeds 2 years when stored properly .

Advanced Research Questions

Q. What experimental design challenges arise when studying the environmental fate of deuterated phthalates?

  • Isotopic Dilution : Deuterated analogs may exhibit slight differences in physicochemical properties (e.g., log Kow) compared to non-deuterated forms, potentially affecting partitioning in environmental matrices. Control experiments comparing degradation rates (e.g., hydrolysis, photolysis) of deuterated vs. non-deuterated phthalates are critical to validate environmental models .
  • Analytical Interferences : Co-elution with non-deuterated phthalates in complex samples (e.g., soil, sludge) requires optimized chromatographic separation, such as using a DB-5MS column with a slow temperature ramp .

Q. How can researchers resolve contradictions in toxicity data for phthalate metabolites?

  • Metabolite Identification : Use tandem mass spectrometry (MS/MS) to differentiate primary metabolites (e.g., mono-n-pentyl phthalate) from secondary oxidation products. For example, conflicting data on endocrine disruption may arise from incomplete characterization of metabolite structures or cross-reactivity in immunoassays .
  • Dose-Response Modeling : Apply benchmark dose (BMD) analysis to reconcile low-dose effects observed in vitro with high-dose in vivo studies, accounting for species-specific metabolic pathways .

Q. What advanced techniques enable tracing n-Pentyl 3-Methyl-2-butyl Phthalate-d4 in biological systems?

  • Tracer Studies : Use stable isotope-resolved metabolomics (SIRM) with ²H-labeled phthalates to track incorporation into lipid membranes or interaction with cellular receptors (e.g., PPAR-γ). Imaging techniques like MALDI-TOF-MS can localize deuterated compounds in tissue sections .
  • Degradation Pathways : Couple GC-MS with ²H NMR to identify deuterium retention in degradation products, revealing whether biotic/abiotic processes preferentially cleave specific bonds .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.